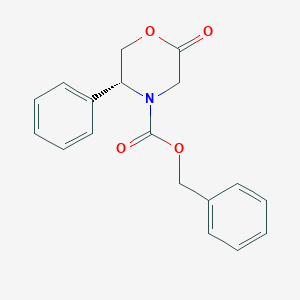

(5R)-3,4,5,6-Tetrahydro-5-phenyl-N-(benzyloxycarbonyl)-4(H)-1,4-oxazin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(5R)-3,4,5,6-Tetrahydro-5-phenyl-N-(benzyloxycarbonyl)-4(H)-1,4-oxazin-2-one is a complex organic compound with a unique structure that includes a tetrahydro-oxazinone ring and a benzyloxycarbonyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (5R)-3,4,5,6-Tetrahydro-5-phenyl-N-(benzyloxycarbonyl)-4(H)-1,4-oxazin-2-one typically involves multiple steps, starting from readily available starting materials. One common method involves the cyclization of an appropriate amino alcohol with a phenyl-substituted carbonyl compound under acidic or basic conditions. The benzyloxycarbonyl group is introduced through a subsequent reaction with benzyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification process may involve crystallization or chromatography to obtain the desired product with high purity.

Análisis De Reacciones Químicas

Types of Reactions

(5R)-3,4,5,6-Tetrahydro-5-phenyl-N-(benzyloxycarbonyl)-4(H)-1,4-oxazin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove the benzyloxycarbonyl group or to reduce other functional groups within the molecule.

Substitution: Nucleophilic substitution reactions can be employed to replace the benzyloxycarbonyl group with other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Aplicaciones Científicas De Investigación

Synthesis of α-Amino Acids

One of the primary applications of (5R)-3,4,5,6-Tetrahydro-5-phenyl-N-(benzyloxycarbonyl)-4(H)-1,4-oxazin-2-one is in the enantioselective synthesis of α-amino acids. The compound serves as a chiral auxiliary in the synthesis of these biologically significant molecules. Research indicates that it can facilitate high diastereoselectivity during alkylation reactions, leading to improved yields of α-amino acid derivatives .

Case Study: Diastereoselective Alkylation

A study by Dellaria et al. (2007) demonstrated the use of this oxazinone template for synthesizing α-amino acids with high enantioselectivity. The researchers reported yields between 73% and 90% with diastereomeric excesses exceeding 97.6% through a carefully controlled alkylation process .

Antimicrobial Activity

Preliminary studies have suggested that derivatives of this compound exhibit antimicrobial properties. The oxazinone framework is known for its ability to interact with biological targets, making it a candidate for developing new antimicrobial agents.

Case Study: Antimicrobial Screening

A recent investigation assessed several derivatives of this compound against various bacterial strains. Results indicated significant activity against Gram-positive bacteria, suggesting potential therapeutic applications in treating infections .

Chiral Building Blocks

The compound is utilized as a chiral building block in organic synthesis due to its ability to introduce chirality into synthetic pathways. It can be transformed into various functionalized products through standard organic reactions.

Synthesis of Complex Molecules

The versatility of this compound allows it to serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

Polymer Chemistry

Research has explored the incorporation of oxazinone derivatives into polymer matrices to enhance their mechanical properties and thermal stability. The unique structure contributes to the formation of cross-linked networks that improve material performance.

Coatings and Adhesives

The compound's reactivity allows it to be used in formulating coatings and adhesives with specific properties such as increased adhesion strength and resistance to environmental factors.

Mecanismo De Acción

The mechanism by which (5R)-3,4,5,6-Tetrahydro-5-phenyl-N-(benzyloxycarbonyl)-4(H)-1,4-oxazin-2-one exerts its effects involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, allowing the compound to selectively interact with enzymes or receptors. The tetrahydro-oxazinone ring may also play a role in binding to specific sites within biological molecules, influencing their activity and function.

Comparación Con Compuestos Similares

Similar Compounds

tert-Butyloxycarbonyl-protected amino acids: These compounds also contain a protective group and are used in peptide synthesis.

Pinacol boronic esters: These compounds are used in organic synthesis and share some structural similarities with (5R)-3,4,5,6-Tetrahydro-5-phenyl-N-(benzyloxycarbonyl)-4(H)-1,4-oxazin-2-one.

Uniqueness

What sets this compound apart is its specific combination of a tetrahydro-oxazinone ring and a benzyloxycarbonyl group, which provides unique reactivity and selectivity in chemical reactions. This makes it a valuable compound for targeted applications in medicinal chemistry and organic synthesis.

Actividad Biológica

(5R)-3,4,5,6-Tetrahydro-5-phenyl-N-(benzyloxycarbonyl)-4(H)-1,4-oxazin-2-one is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C18H17NO

- CAS Number : 121269-46-3

- Structure : The compound features a tetrahydrooxazine ring and a phenyl group that may contribute to its biological properties.

Research indicates that the biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : The compound has been shown to interact with various enzymes, potentially influencing metabolic pathways.

- Receptor Modulation : It may act as a modulator of specific receptors involved in cell signaling.

- Antioxidant Activity : Preliminary studies suggest it possesses antioxidant properties that could protect cells from oxidative stress.

Anticancer Properties

Several studies have investigated the anticancer potential of this compound:

- Cell Proliferation Inhibition : In vitro studies demonstrated that this compound inhibits proliferation in various cancer cell lines. For instance, it showed significant cytotoxicity against breast cancer cells (MCF-7) and leukemia cells (CCRF-CEM) at concentrations ranging from 10 to 50 µM .

Neuroprotective Effects

The compound has also been evaluated for neuroprotective effects:

- Neuroprotection in Animal Models : In vivo studies using rodent models of neurodegeneration indicated that treatment with this compound resulted in improved cognitive function and reduced neuronal damage .

Case Studies

Propiedades

IUPAC Name |

benzyl (5R)-2-oxo-5-phenylmorpholine-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO4/c20-17-11-19(16(13-22-17)15-9-5-2-6-10-15)18(21)23-12-14-7-3-1-4-8-14/h1-10,16H,11-13H2/t16-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIQFZWUXPOOQCF-INIZCTEOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(CC(=O)O1)C(=O)OCC2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](N(CC(=O)O1)C(=O)OCC2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.